1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea is a complex organic compound characterized by the presence of an adamantane moiety and a substituted urea group
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea typically involves multiple steps. The adamantane moiety is introduced through a series of reactions starting from adamantane derivatives. The urea group is then formed by reacting the intermediate with appropriate isocyanates under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane moiety, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The urea group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea can be compared with other adamantane-based compounds such as:
1-(Adamantan-1-yl)-2,2-dibromo-ethanone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-(Adamantan-1-yl)ethanone oxime esters: These compounds exhibit antifungal activity and are used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-14-5-3-4-6-18(14)19(25-2)13-22-20(24)23-21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,15-17,19H,7-13H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYSMEUAAVCOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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